Derazantinib
Descripción general
Descripción
Derazantinib, also known as ARQ-087, is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity . It binds to and potently inhibits the activity of FGFR subtypes 1, 2, and 3 . It is currently being evaluated for the treatment of intrahepatic cholangiocarcinoma (iCCA) harboring actionable oncogenic FGFR2 fusions/rearrangements, mutations, and amplifications .
Molecular Structure Analysis
The chemical formula of Derazantinib is C29H29FN4O . Its exact mass is 468.23 and its molecular weight is 468.576 .
Chemical Reactions Analysis
Derazantinib has shown clinically meaningful anti-tumor activity (21%), durable responses (median, 6.4 months), and progression-free survival (median, 8.0 months) in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA), and with a manageable toxicity profile .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Interactions : A study by (Liu et al., 2023) explored the interaction between derazantinib and naringin, finding no significant changes in pharmacokinetic parameters, indicating that the combination can be safely administered without dose adjustment.
Treatment of Intrahepatic Cholangiocarcinoma : Research by (Mazzaferro et al., 2018) on derazantinib's effectiveness in treating FGFR2 fusion-positive intrahepatic cholangiocarcinoma showed promising results. The study highlighted its encouraging anti-tumor activity and manageable safety profile.
Mechanism of Action : A definition of derazantinib was provided in (Definitions, 2020), describing it as an inhibitor of FGFR subtypes 1, 2, and 3, which plays a key role in tumor cell proliferation, angiogenesis, and survival.
Clinical Role in Cholangiocarcinoma : (Braun et al., 2021) discussed derazantinib's role in treating intrahepatic cholangiocarcinoma (iCCA), highlighting its effectiveness against FGFR2 fusions/rearrangements, mutations, and amplifications, with a favorable safety profile compared to other FGFR inhibitors.
Effects on Vascular Development : (Kotini et al., 2020) investigated derazantinib's impact on blood vessel morphogenesis in zebrafish embryos, revealing its potential as an anti-angiogenic treatment.
Synergistic Effects in Cancer Treatment : (Shemerly et al., 2022) described how derazantinib, combined with a PDL1-antibody, showed increased efficacy against primary tumors and metastases in a breast tumor model.
Efficacy in Gastric Tumor Models : Research by (Mcsheehy et al., 2022) demonstrated derazantinib's strong efficacy in gastric cancer models, with synergy observed when combined with paclitaxel.
Safety And Hazards
Direcciones Futuras
Derazantinib has shown clinically meaningful efficacy with durable objective responses, supporting the therapeutic potential of Derazantinib in previously treated patients with iCCA harboring FGFR2 fusions/rearrangements, mutations, and amplifications . These findings support the need for increased molecular profiling of cholangiocarcinoma patients .
Propiedades
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Derazantinib | |
CAS RN |
1234356-69-4 | |
Record name | Derazantinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derazantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DERAZANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.